N-Methyl-o-toluidine CAS number 611-21-2 properties
N-Methyl-o-toluidine CAS number 611-21-2 properties
An In-depth Technical Guide to N-Methyl-o-toluidine (CAS 611-21-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-o-toluidine, with the Chemical Abstracts Service (CAS) registry number 611-21-2, is an aromatic organic compound belonging to the class of secondary amines.[1] Structurally, it features a methyl group attached to the nitrogen atom of o-toluidine (B26562).[1] Also known by synonyms such as N,2-Dimethylaniline and 2-(Methylamino)toluene, this compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It serves as a significant intermediate in the synthesis of various organic compounds, including dyes and pigments.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of N-Methyl-o-toluidine are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 611-21-2 | [1][4] |
| Molecular Formula | C₈H₁₁N | [1][4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Appearance | Colorless to pale yellow or green clear liquid | [1][2][5] |
| Boiling Point | 207-210 °C | [2] |
| Melting Point | -10.08 °C (estimate) | [2] |
| Density | 0.97-0.98 g/cm³ | [2][5] |
| Flash Point | 79.4 °C | [2][5] |
| Refractive Index | 1.562 - 1.565 | [2][5] |
| Water Solubility | Limited solubility; practically insoluble | [1][2] |
| Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |
| Vapor Pressure | 0.225 mmHg at 25°C | [2] |
| pKa | 4.72±0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity analysis of N-Methyl-o-toluidine.
| Spectrum Type | Description / Availability | Source(s) |
| ¹H NMR | Spectrum available and confirms structure | [5][6] |
| ¹³C NMR | Spectrum available | [7] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data available | [8][9] |
| Infrared (IR) Spectroscopy | IR spectrum data available from NIST | [8] |
| UV/Visible Spectroscopy | UV/Visible spectrum data available from NIST | [8] |
Safety and Handling
N-Methyl-o-toluidine is a hazardous chemical that requires strict safety protocols for handling and storage. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][10]
GHS Hazard and Precautionary Statements
| Category | Code(s) | Description | Source(s) |
| Hazard Statements | H227 | Combustible liquid. | [5][10] |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [5][10] | |
| H371, H373 | May cause damage to organs through prolonged or repeated exposure. | [5][10] | |
| H412 | Harmful to aquatic life with long lasting effects. | [5][10] | |
| Precautionary Statements | P210, P260, P270 | Keep away from heat/sparks. Do not breathe vapors. Do not eat, drink or smoke when using. | [5][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. | [5][10] | |
| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and inhalation of vapor.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Keep away from sources of ignition and prevent the buildup of electrostatic charge.[10]
-
Storage : Store in a cool, dry, and well-ventilated place.[10][11] The compound is air and light sensitive; containers should be kept tightly closed and may require storage under an inert atmosphere.[5][10][11]
Reactivity and Applications
N-Methyl-o-toluidine's amine functionality makes it a versatile intermediate in organic synthesis.[1] Its primary applications are in the production of dyes, pigments, and other chemical intermediates.[1] It is also identified as a reactant for palladium-catalyzed coupling and amination reactions.[12] The parent compound, o-toluidine, is used extensively in producing pesticides, pharmaceuticals, and rubber vulcanization accelerators, suggesting similar synthetic utility for its N-methylated derivative.[3][13]
Caption: Key application areas for N-Methyl-o-toluidine.
Experimental Protocols
While a specific protocol for the mono-methylation of o-toluidine is not detailed in the provided results, a representative procedure can be adapted from established methods for N-alkylation of aromatic amines, such as the synthesis of N,N-dimethyl-o-toluidine.[14] The following protocol outlines a general approach for its synthesis.
Synthesis of N-Methyl-o-toluidine
This protocol describes the N-methylation of o-toluidine using a methylating agent.
Materials:
-
o-Toluidine
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Acetonitrile, Water)
-
Diethyl ether or other extraction solvent
-
Drying agent (e.g., Anhydrous sodium sulfate, Potassium hydroxide)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent) and the chosen solvent.
-
Addition of Base : Add the base (e.g., sodium carbonate, 1.2 equivalents) to the mixture.[14]
-
Addition of Methylating Agent : While stirring, slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) to the flask. An exothermic reaction may occur; maintain control with a water bath if necessary.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.[14]
-
Workup : After cooling to room temperature, make the solution strongly alkaline with an aqueous sodium hydroxide (B78521) solution.[14]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volumes).[14]
-
Drying and Filtration : Combine the organic layers and dry over an anhydrous drying agent (e.g., solid potassium hydroxide).[14] Filter to remove the drying agent.
-
Purification : Remove the solvent from the filtrate by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield N-Methyl-o-toluidine.[14]
Caption: General workflow for the synthesis of N-Methyl-o-toluidine.
Conclusion
N-Methyl-o-toluidine (CAS 611-21-2) is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of dyes and as a reactant in modern catalytic chemistry underscores its importance in industrial and research settings. Due to its toxicity, adherence to stringent safety and handling protocols is mandatory. The provided data and protocols offer a foundational resource for professionals working with this versatile compound.
References
- 1. CAS 611-21-2: N-Methyl-o-toluidine | CymitQuimica [cymitquimica.com]
- 2. 611-21-2 [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. chemeo.com [chemeo.com]
- 5. N-Methyl-o-toluidine | 611-21-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-METHYL-O-TOLUIDINE(611-21-2) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. N-Methyl-o-toluidine [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. N-METHYL-O-TOLUIDINE | 611-21-2 [chemicalbook.com]
- 13. innospk.com [innospk.com]
- 14. prepchem.com [prepchem.com]
